(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is a synthetic organic compound that belongs to the class of piperidinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one typically involves multi-step organic reactions. The starting materials may include piperidinone derivatives, triazole compounds, and fluorophenylmethyl reagents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography may be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure may allow for the creation of novel materials with specific properties.
Biology
Biologically, piperidinone derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound may exhibit similar activities.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. It might serve as a lead compound for developing new drugs targeting specific diseases.
Industry
Industrially, the compound could be used in the development of specialty chemicals, agrochemicals, or materials with unique properties.
Mechanism of Action
The mechanism of action of (3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Piperidinone Derivatives: Compounds with similar piperidinone cores.
Triazole Compounds: Molecules containing triazole rings.
Fluorophenylmethyl Derivatives: Compounds with fluorophenylmethyl groups.
Uniqueness
What sets (3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one apart is its unique combination of functional groups and structural features. This may confer distinct biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C31H29FN4O |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C31H29FN4O/c1-22-7-11-24(12-8-22)15-27-17-35(18-28(31(27)37)16-25-13-9-23(2)10-14-25)20-29-21-36(34-33-29)19-26-5-3-4-6-30(26)32/h3-16,21H,17-20H2,1-2H3/b27-15+,28-16+ |
InChI Key |
YHWZDCHFTZTNIV-DPCVLPDWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CN(C2)CC4=CN(N=N4)CC5=CC=CC=C5F |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)C)C2=O)CC4=CN(N=N4)CC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.